4-Chloro-2-methylbenzoic acid
Overview
Description
4-Chloro-2-methylbenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic materials. While the provided papers do not directly discuss 4-chloro-2-methylbenzoic acid, they do provide insights into similar chlorinated benzoic acids and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-chloro-2-methylbenzoic acid.
Synthesis Analysis
The synthesis of chlorinated benzoic acids typically involves halogenation reactions, as seen in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate . Similarly, 4-chloro-2-methylbenzoic acid could be synthesized through halogenation of 2-methylbenzoic acid. The papers also describe various synthetic routes for related compounds, such as the solid-phase synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid , and the synthesis of 2-chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic . These methods highlight the versatility of chlorinated benzoic acids in organic synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of a benzene ring substituted with a carboxylic acid group and one or more halogen atoms. The structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, was confirmed by IR and single-crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are in agreement with computed values, suggesting that computational methods can reliably predict the structure of similar compounds like 4-chloro-2-methylbenzoic acid.
Chemical Reactions Analysis
Chlorinated benzoic acids participate in various chemical reactions due to their reactive functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid can undergo chlorine substitution, reduction of the nitro group, and cyclization to afford different heterocycles . The reactivity of the chlorine atom in these compounds allows for further functionalization, as seen in the chlorination of 4-aminobenzoic acid derivatives . These reactions are indicative of the potential transformations that 4-chloro-2-methylbenzoic acid could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The presence of halogen atoms can affect the acidity, boiling point, and solubility of these compounds. For example, the crystal structures of various hydrogen-bonded co-crystals of chlorinated benzoic acids with other molecules demonstrate the importance of halogen bonds in crystal stabilization . The halogen bonds and hydrogen bonds contribute to the solid-state versatility and dictate the physical properties of these compounds.
Scientific Research Applications
Photocatalytic Degradation Studies
4-Chloro-2-methylbenzoic acid has been studied in the context of photocatalytic degradation. Research conducted on related compounds, like 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid, using ZnO–SnO2/nano-clinoptilolite under UV irradiation, provides insights into the potential photocatalytic applications of 4-Chloro-2-methylbenzoic acid (Khodami & Nezamzadeh-Ejhieh, 2015).
Solubility and Transfer Studies
Studies on the solubility and transfer properties of similar compounds, such as 4-methylbenzoic acid and other substituted benzoic acids, in various solvents can provide valuable information for the industrial processing and applications of 4-Chloro-2-methylbenzoic acid. For example, research on the solubility of 4-methylbenzoic acid in different solvents at various temperatures can inform the physical properties and potential applications of 4-Chloro-2-methylbenzoic acid in different environments (Li, Liu, & Wang, 2001).
Molecular Structure Analysis
Investigations into the molecular structure and properties of compounds structurally similar to 4-Chloro-2-methylbenzoic acid, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, can offer insights into the chemical behavior and potential applications of 4-Chloro-2-methylbenzoic acid. These studies include analyses of FT-IR, hyperpolarizability, NBO, HOMO, and LUMO, which are crucial for understanding the reactivity and stability of such compounds (Kumar et al., 2014).
Synthetic and Industrial Applications
Research on methods for synthesizing related chloro- and methylbenzoic acids provides insights into the potential synthetic pathways and industrial applications of 4-Chloro-2-methylbenzoic acid. For example, studies on the preparation of 2-chloro-6-methylbenzoic acid using nucleophilic aromatic substitution and carbonylation methods can inform similar synthetic approaches for 4-Chloro-2-methylbenzoic acid (Daniewski et al., 2002).
Safety And Hazards
4-Chloro-2-methylbenzoic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye damage . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
4-chloro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFKOBGFMUIWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324678 | |
Record name | 4-Chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzoic acid | |
CAS RN |
7499-07-2 | |
Record name | 4-Chloro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7499-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7499-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-methylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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